molecular formula C22H24FN3O4S B2986146 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921552-43-4

4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2986146
CAS No.: 921552-43-4
M. Wt: 445.51
InChI Key: UAOWUDBGNWIDGE-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound features a pyridazinone core, a scaffold noted in scientific literature for its potential in phosphodiesterase (PDE) inhibition , and a benzenesulfonamide group, a common pharmacophore in the development of enzyme inhibitors. The molecular architecture suggests potential as a lead compound for investigating pathways related to inflammation, cancer, and central nervous system disorders. Researchers can utilize this chemical as a key intermediate for synthesizing more complex analogs or as a tool compound for in vitro binding and enzymatic activity assays to explore novel biological targets. The integration of fluorophenyl and butoxy substituents is designed to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, for enhanced pharmacokinetic profiles. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct thorough characterization, including NMR and mass spectrometry, to confirm identity and purity prior to use in biological studies.

Properties

IUPAC Name

4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-2-3-16-30-19-8-10-20(11-9-19)31(28,29)24-14-15-26-22(27)13-12-21(25-26)17-4-6-18(23)7-5-17/h4-13,24H,2-3,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOWUDBGNWIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic molecule that has attracted attention for its potential therapeutic applications. It features a complex structure that includes a butoxy group, a benzenesulfonamide moiety, and a pyridazinone derivative. This unique combination suggests significant biological activity, particularly in the context of medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C19H22FN3O3SC_{19}H_{22}FN_{3}O_{3}S, and its structural features can be summarized as follows:

Feature Description
Butoxy Group Enhances lipophilicity, potentially improving bioavailability.
Fluorophenyl Group Imparts unique electronic properties and may enhance binding affinity to targets.
Pyridazinone Core Known for various biological activities, including anti-cancer properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the modulation of cellular processes. The following table summarizes some of the relevant activities associated with this compound and its analogs:

Compound Biological Activity
This compoundPotential anti-cancer effects through enzyme modulation.
4-chlorophenyl analogExhibits analgesic and anti-inflammatory properties.
Pyridazinone derivativesReported to have antidepressant and anti-cancer effects.

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. Studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, thereby demonstrating potential as an anti-cancer agent. The fluorophenyl group enhances its binding affinity, which is crucial for its pharmacological efficacy.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study published in recent pharmacological literature highlighted the efficacy of pyridazinone derivatives in inhibiting tumor growth in vitro and in vivo models. The presence of the fluorophenyl group was found to significantly enhance the compound's potency against various cancer cell lines.
  • Enzyme Modulation : Research indicated that compounds with similar structures could modulate key signaling pathways involved in cell survival and apoptosis, suggesting a potential therapeutic role in cancer treatment.
  • Pharmacokinetics : Preliminary studies on the pharmacokinetics of this compound showed promising results regarding absorption and distribution, indicating that modifications to enhance lipophilicity could improve bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Ethyl-Sulfonamide Derivatives

The target compound shares a pyridazinone-ethyl-sulfonamide backbone with analogs in –7. Variations in substituents significantly influence physicochemical and biological properties:

Compound Name (CAS) Pyridazinone Substituent Benzenesulfonamide Substituent Molecular Weight Key Data
Target Compound 3-(4-Fluorophenyl) 4-Butoxy ~470.5 g/mol* NMR: δ 7.8–7.9 (aromatic H), 5.3 (CH₂-O)
923249-88-1 3-(4-Methoxyphenyl) 3-Chloro-4-fluoro 437.9 g/mol Smiles: COc1ccc(-c2ccc(=O)n(CCNS(=O)(=O)c3ccc(F)c(Cl)c3)n2)cc1
1049495-58-0 None (unsubstituted) 4-Ethoxycarbonyl 393.4 g/mol Ethyl ester group introduces hydrophobicity
EP 3 785 714 A1 Difluoromethyl Phosphate ester 569.3 g/mol Designed for enhanced solubility via phosphate group

Key Observations :

  • Butoxy vs.
Piperazine-Linked Sulfonamides ()

Compounds like 6g () and 6h–j () feature piperazine cores instead of pyridazinone, with sulfonamide groups at varying positions:

Compound Core Structure Substituents Yield Melting Point
6g Pyridazinone 4-Fluorophenyl-piperazine 42% Not reported
6h Piperazine Bis(4-fluorophenyl)methyl 51% 132–230°C
Target Pyridazinone 4-Butoxy-sulfonamide N/A N/A

Key Observations :

  • Synthesis Complexity: Piperazine derivatives () require multi-step coupling, yielding 42–62%, while pyridazinone analogs (target, ) are synthesized via simpler alkylation (up to 90% yield).
  • Bioactivity Clues: Piperazine-linked sulfonamides (e.g., 6h) are often explored for CNS activity due to improved blood-brain barrier penetration, whereas pyridazinone derivatives (target) may favor peripheral targets.
Benzothiazole-Pyridone Hybrids ()

Compounds like 10a () replace pyridazinone with pyridone and incorporate benzothiazole, altering electronic properties:

Compound Core Structure Key Substituents IR C=O Stretch
10a Pyridone Benzothiazole 1681 cm⁻¹
Target Pyridazinone 4-Fluorophenyl ~1660 cm⁻¹*

Key Observations :

  • Carbonyl Reactivity: The pyridazinone’s α,β-unsaturated carbonyl (target) is more electrophilic than pyridone’s saturated carbonyl, influencing reactivity in biological systems.

Q & A

Q. Example Workflow :

Perform dose-response curves for each enzyme.

Validate with crystallographic data (e.g., PDB structures) to confirm binding modes .

What advanced spectroscopic techniques are recommended for characterizing the pyridazinone and sulfonamide moieties in this compound?

Answer:

  • HRMS : Confirm molecular mass with high-resolution data (e.g., observed m/z 290.020620 vs. calculated 290.020598 for related sulfonamides) .
  • ¹H/¹³C NMR : Assign peaks for the 4-fluorophenyl group (δ ~7.2–7.4 ppm) and pyridazinone carbonyl (δ ~165–170 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to correlate structure with bioactivity .

Q. Example Workflow :

Generate 3D conformers with Open Babel.

Validate docking poses against crystallographic data from related sulfonamides .

What methodologies are suitable for evaluating the metabolic stability and toxicity of this compound in preclinical models?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation.
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In vivo toxicity : Dose rodents (e.g., 50–200 mg/kg) and monitor liver/kidney function markers (ALT, creatinine).

Q. Key Parameters :

AssayEndpointReference
Microsomal stabilityt₁/₂ > 30 min
Ames testRevertant colonies < 2× control

How can researchers address low solubility of this compound in aqueous buffers during biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring no interference with enzyme activity .
  • Surfactants : Add Tween-80 (0.01% w/v) to improve dispersion in cell culture media.
  • Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

Q. Validation :

  • Measure solubility via HPLC-UV (λ = 254 nm) in PBS vs. DMSO/PBS mixtures .

What strategies are effective for scaling up the synthesis without compromising purity?

Answer:

  • Flow chemistry : Use continuous reactors to maintain low temperature (5°C) during benzyl bromide addition .
  • Column chromatography : Replace manual extraction with automated flash chromatography (e.g., Biotage Isolera) for large batches.
  • Quality control : Implement in-line FTIR to monitor reaction progress and detect impurities.

Q. Scalability Data :

Batch Size (mmol)Yield (%)Purity (HPLC)
0.48598.5
10.07897.2

How should structural analogs be prioritized to balance potency and pharmacokinetic properties?

Answer:

  • Lipinski’s Rule of Five : Filter analogs with MW < 500, logP < 5, and ≤10 H-bond acceptors.
  • In silico ADMET : Use SwissADME or pkCSM to predict bioavailability and blood-brain barrier penetration.
  • SAR analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 4-fluorophenyl vs. chlorophenyl) .

Q. Example Prioritization :

Retain sulfonamide moiety for enzyme inhibition.

Modify butoxy chain length to optimize logP .

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